![molecular formula C16H17Cl2NO2 B1463632 3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline CAS No. 1040688-87-6](/img/structure/B1463632.png)
3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline
Overview
Description
3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline is a chemical compound with the molecular formula C16H17Cl2NO2 and a molecular weight of 326.22 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC(CNC1=CC(=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)OC . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Synthesis and Kinase Inhibition
Compounds structurally related to 3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline have been optimized for potent inhibition of Src kinase activity. For instance, certain quinolinecarbonitriles have shown significant inhibitory effects on Src kinase and its mediated cell proliferation, demonstrating potential therapeutic applications in cancer research (Boschelli et al., 2001).
Electropolymerization and Electrochromic Materials
The development of electrochromic materials employing donor–acceptor systems, including compounds with nitrotriphenylamine units, has been explored. These materials exhibit outstanding optical contrasts and fast switching speeds in the near-infrared region, indicating their applicability in smart window technologies and other NIR region applications (Li et al., 2017).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies on N-phenoxyethylanilines and their derivatives have provided insights into their vibrational, geometrical, and electronic properties. This research contributes to a deeper understanding of the molecular behavior of such compounds, which could be relevant for the design of materials with specific electronic properties (Finazzi et al., 2003).
Fluorescence and Photophysical Studies
The synthesis and characterization of organocyclotriphosphazene derivatives that incorporate functional groups such as formyl and Schiff base have been reported. These compounds display luminescence properties and large Stoke's shifts, making them candidates for fluorescence applications and optical materials (Aslan et al., 2017).
Synthesis of Bioactive Compounds
Research into substituted anilides of benzo[2,3-b]thiophene series has unveiled potential biological activities. These compounds, synthesized from heterocyclic carbonyl chlorides and cyano-substituted anilines, could be of interest for pharmaceutical development due to their proposed biological relevance (Jarak et al., 2007).
properties
IUPAC Name |
3,4-dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-11(21-14-6-4-13(20-2)5-7-14)10-19-12-3-8-15(17)16(18)9-12/h3-9,11,19H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFMYBNCIWHDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Difluoro-N-[3-methyl-5-(3-thienyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B1463549.png)



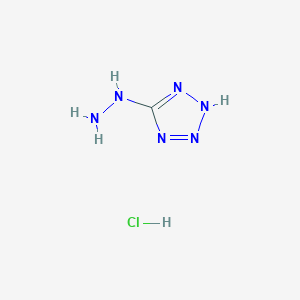
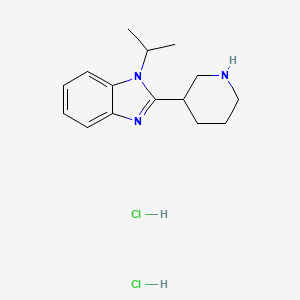
![4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1463557.png)
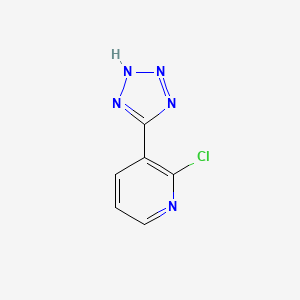


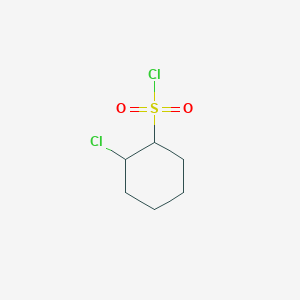

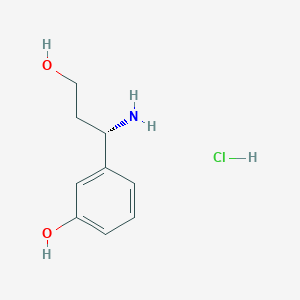
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)